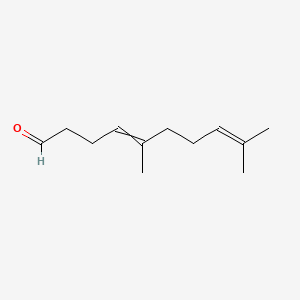
5,9-Dimethyl-4,8-decadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethyl-4,8-decadienal is an organic compound with the molecular formula C12H20O. It is a colorless to pale yellow liquid with a distinctive aldehyde aroma. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dimethyl-4,8-decadienal typically involves the aldol condensation of appropriate aldehydes followed by dehydration. One common method is the reaction of 5-methyl-2-hexenal with 3-methyl-2-butenal under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5,9-Dimethyl-4,8-decadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,9-Dimethyl-4,8-decadienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents
Mechanism of Action
The mechanism of action of 5,9-Dimethyl-4,8-decadienal involves its interaction with various molecular targets. It can form Schiff bases with amino groups in proteins, leading to changes in protein conformation and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
2,4-Decadienal: Another aldehyde with similar structural features but different positional isomers.
5,9-Dimethyl-2,4-decadienal: A positional isomer with the double bonds in different locations.
4,8-Decadienal: A compound with similar chain length but different substitution patterns.
Uniqueness: 5,9-Dimethyl-4,8-decadienal is unique due to its specific double bond positions and methyl substitutions, which confer distinct chemical and physical properties. These structural features make it particularly valuable in applications requiring specific reactivity and aroma profiles .
Properties
CAS No. |
762-26-5 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(4E)-5,9-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h7-8,10H,4-6,9H2,1-3H3/b12-8+ |
InChI Key |
MMLYERLRGHVBEK-XYOKQWHBSA-N |
SMILES |
CC(=CCCC(=CCCC=O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CCC=O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC=O)C)C |
Key on ui other cas no. |
762-26-5 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


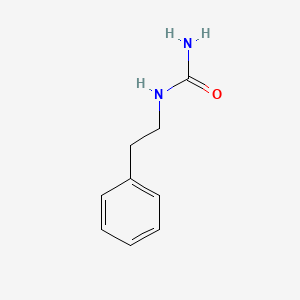
![2,2-[(E)-1,2-Diazenediyl]Dipyridine](/img/structure/B1617126.png)
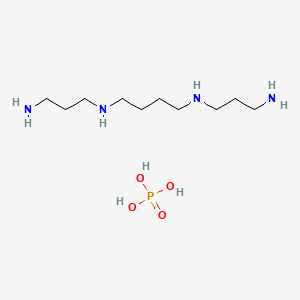
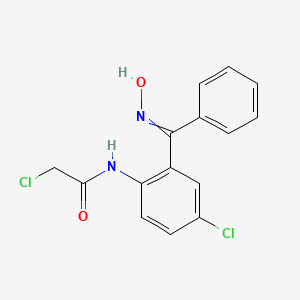
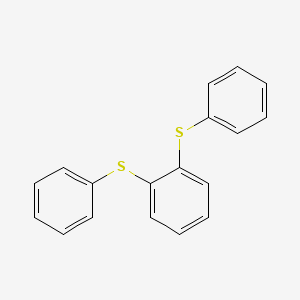
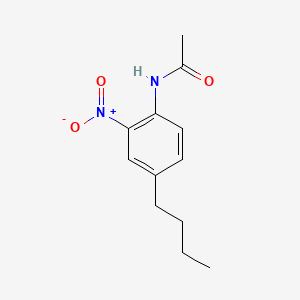
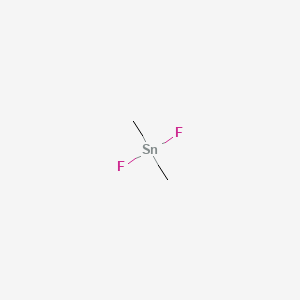
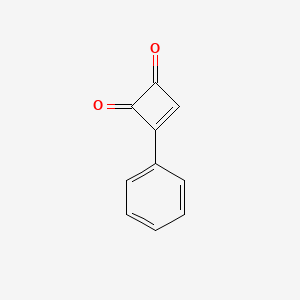
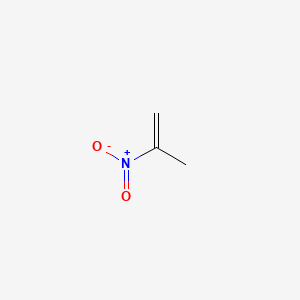
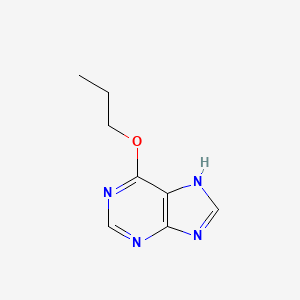
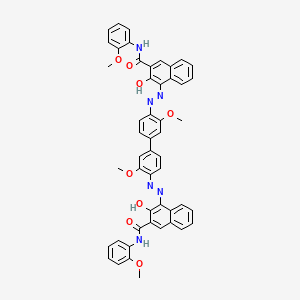
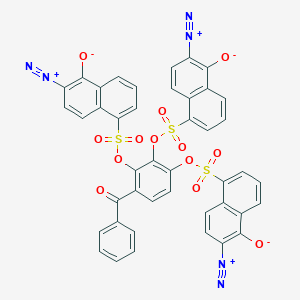
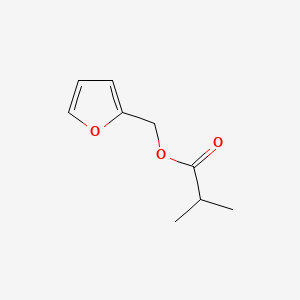
![P-[[2-Methyl-4-[(O-tolyl)azo]phenyl]azo]phenol](/img/structure/B1617147.png)
